![molecular formula C17H16N2O3S2 B2560432 N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-43-8](/img/structure/B2560432.png)
N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTA is a synthetic compound that belongs to the family of thiazole derivatives. It was first synthesized by researchers at the University of California, San Francisco in 2004. Since then, MTA has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Activity
N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives have been investigated for their antimalarial and potential antiviral activities. These compounds have shown promising results in inhibiting the growth of Plasmodium falciparum, a parasite responsible for malaria. Additionally, their molecular docking studies suggest potential for targeting SARS-CoV-2 proteins, indicating a broad spectrum of antiviral activity (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Properties
These compounds have also been synthesized and evaluated for their antimicrobial and antifungal properties. The creation of new heterocyclic compounds incorporating the sulfamoyl moiety has demonstrated effective antimicrobial activity against various bacteria and fungi, showcasing their potential as new antimicrobial agents (Darwish et al., 2014).
Antitumor Activity
Research into N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives has extended into the field of cancer treatment, with some compounds showing considerable antitumor activity against a range of cancer cell lines. This highlights the potential for these compounds to be developed into novel anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition for Disease Treatment
The enzyme inhibitory potential of these compounds has been explored, particularly their ability to inhibit α-glucosidase and acetylcholinesterase. This suggests a potential application in treating diseases like diabetes and Alzheimer's through the modulation of enzyme activity (Abbasi et al., 2019).
Antioxidant Properties
Furthermore, some derivatives have been synthesized to evaluate their antioxidant activity. Amidomethane sulfonyl-linked bis heterocycles, for example, have exhibited excellent antioxidant activity, surpassing standard antioxidants like Ascorbic acid. This indicates their potential use in preventing oxidative stress-related diseases (Talapuru et al., 2014).
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-18-15-8-5-13(10-16(15)23-11)19-17(20)9-12-3-6-14(7-4-12)24(2,21)22/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZJLWJYNMTJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.